REACTION_CXSMILES
|
[W:1].[OH2:2].O.O.O.[Ti:6].[NH4+].[O-:8][V:9](=O)=O>O>[O-2:8].[Ti+4:6].[O-2:2].[W:1]=[O:2].[O-2:8].[O-2:8].[O-2:8].[O-2:8].[O-2:8].[V+5:9].[V+5:9] |f:1.2.3.4.5,6.7,9.10.11,13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[W]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[O-][V](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The extrudate was dried (120° C.)
|
Type
|
CUSTOM
|
Details
|
(550° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Name
|
|
Type
|
product
|
Smiles
|
[W]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[W:1].[OH2:2].O.O.O.[Ti:6].[NH4+].[O-:8][V:9](=O)=O>O>[O-2:8].[Ti+4:6].[O-2:2].[W:1]=[O:2].[O-2:8].[O-2:8].[O-2:8].[O-2:8].[O-2:8].[V+5:9].[V+5:9] |f:1.2.3.4.5,6.7,9.10.11,13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[W]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[O-][V](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The extrudate was dried (120° C.)
|
Type
|
CUSTOM
|
Details
|
(550° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Name
|
|
Type
|
product
|
Smiles
|
[W]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |